molecular formula C17H27NO3 B588962 Venlafaxine n-oxide CAS No. 1094598-37-4

Venlafaxine n-oxide

Cat. No.: B588962
CAS No.: 1094598-37-4
M. Wt: 293.407
InChI Key: LASJEFFANGIOGZ-UHFFFAOYSA-N
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Description

Venlafaxine N-oxide is a derivative of venlafaxine, a well-known antidepressant. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor, widely used in the treatment of major depressive disorder, generalized anxiety disorder, and panic disorder. This compound serves as a prodrug, meaning it is metabolized in the body to produce the active compound, venlafaxine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of venlafaxine N-oxide involves the oxidation of venlafaxine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Venlafaxine N-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Venlafaxine N-oxide has several scientific research applications:

Mechanism of Action

Venlafaxine N-oxide exerts its effects by being metabolized to venlafaxine in the body. Venlafaxine then inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing neurotransmitter activity in the central nervous system .

Comparison with Similar Compounds

    O-desmethylvenlafaxine N-oxide: Another N-oxide derivative of venlafaxine, also serving as a prodrug.

    Venlafaxine: The parent compound, widely used as an antidepressant.

    O-desmethylvenlafaxine: The major active metabolite of venlafaxine

Uniqueness: this compound is unique in its role as a prodrug, offering potential advantages in terms of pharmacokinetics and drug delivery. Its ability to be converted to venlafaxine in the body allows for controlled release and improved bioavailability compared to the parent compound .

Biological Activity

Venlafaxine N-oxide is a metabolite of the antidepressant venlafaxine, primarily known for its role in treating major depressive disorder and anxiety. Understanding the biological activity of this compound is crucial for evaluating its pharmacological properties, potential therapeutic applications, and safety profile.

Venlafaxine is a phenethylamine derivative that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The N-oxide form is produced through oxidation and can be seen as a prodrug that may exhibit different pharmacokinetic properties compared to its parent compound.

Chemical Structure:

  • Venlafaxine: C17_{17}H19_{19}NO2_2
  • This compound: C17_{17}H19_{19}N1_{1}O3_{3}

The biological activity of this compound is primarily linked to its metabolic conversion back to venlafaxine or its active metabolite, O-desmethylvenlafaxine. Studies suggest that while venlafaxine itself inhibits the reuptake of serotonin and norepinephrine, this compound may have reduced potency in these actions due to metabolic deactivation associated with N-oxidation .

Pharmacokinetics

Research indicates that this compound can be rapidly converted back to venlafaxine in the body, which may enhance its therapeutic effects while potentially reducing side effects associated with higher concentrations of the parent drug .

DNA Damage and Oxidative Stress

A study investigating the genotoxic potential of venlafaxine reported significant DNA damage in murine models at various dosages (5, 50, and 250 mg/kg). The results indicated that higher doses led to increased oxidative stress markers, including lipid peroxidation and protein oxidation. This raises concerns regarding the safety profile of both venlafaxine and its N-oxide form .

Ozonation Studies

Ozonation processes have been employed to assess the degradation of pharmaceuticals in wastewater treatment. This compound has been shown to degrade during ozonation, producing several transformation products. This study highlighted that ozonation could produce up to 17 new transformation products from this compound, indicating complex environmental interactions and potential ecological impacts .

Comparative Biological Activity

Compound Activity Potency
VenlafaxineInhibits serotonin and norepinephrine reuptakeHigh
O-desmethylvenlafaxineActive metabolite with similar actionsHigh
This compoundReduced potency; acts as a prodrugLower than parent compound

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASJEFFANGIOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891489
Record name Venlafaxine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094598-37-4
Record name Venlafaxine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Venlafaxine N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ463D5YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How is venlafaxine N-oxide formed during wastewater treatment?

A1: Ozonation, a common treatment method for removing trace organic chemicals in wastewater, plays a key role in NOV formation. Research has shown that during ozonation, oxygen transfer reactions occur between ozone and venlafaxine, leading to the formation of NOV. [, ] This process can be effectively studied using isotopically labeled ozone (containing heavy oxygen ¹⁸O), which allows researchers to track the origin of oxygen atoms in the resulting NOV. [, ]

Q2: What insights did the use of isotopically labeled ozone provide into the mechanism of NOV formation?

A2: The use of isotopically labeled ozone ([¹⁸O₁]O₂, [¹⁸O₂]O₁, [¹⁸O₃]) provided direct evidence for oxygen atom transfer from ozone to venlafaxine during NOV formation. [, ] By analyzing the ratio of ¹⁸O to ¹⁶O in the produced NOV, researchers confirmed that the oxygen atom incorporated into the N-oxide group originated from ozone. [, ] This finding confirms that oxygen transfer reactions, rather than other mechanisms, are primarily responsible for NOV generation during ozonation.

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